molecular formula C16H36Br2ClN B1359744 Tetrabutylammonium Dibromochloride CAS No. 64531-21-1

Tetrabutylammonium Dibromochloride

Cat. No.: B1359744
CAS No.: 64531-21-1
M. Wt: 437.7 g/mol
InChI Key: LSCNDUNMPYESRN-UHFFFAOYSA-N
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Description

Tetrabutylammonium Dibromochloride is a quaternary ammonium compound known for its ability to catalyze various reactions, such as bromination, chlorination, and oxidation reactions. It provides an efficient and selective method for introducing bromine and chlorine atoms into organic compounds .

Mechanism of Action

Target of Action

Tetrabutylammonium Dibromochloride, a biochemical reagent, primarily targets the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in various biological processes.

Mode of Action

This compound acts as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of this compound is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It interacts with its targets, facilitating the transfer of a reactant from one phase to another, thus enabling reactions that would otherwise be challenging.

Biochemical Pathways

Given its role as a phase-transfer catalyst, it likely influences a variety of pathways involving the aforementioned reactions . The downstream effects of these pathways can vary widely, depending on the specific reactants and conditions involved.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. As a phase-transfer catalyst, it enables reactions between reactants in different phases, potentially leading to the synthesis of various biologically promising heterocyclic scaffolds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its use as a phase-transfer catalyst suggests that the nature of the reaction medium (e.g., polar or non-polar solvents) could significantly affect its performance

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium Dibromochloride can be synthesized by reacting tetrabutylammonium chloride with bromine in an organic solvent under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is monitored closely to maintain optimal conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium Dibromochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents, reducing agents, and other halogenating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and ensure high selectivity .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in bromination reactions, the major products are brominated organic compounds, while in chlorination reactions, chlorinated organic compounds are formed .

Scientific Research Applications

Tetrabutylammonium Dibromochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium Dibromochloride is unique in its ability to introduce both bromine and chlorine atoms into organic compounds, providing a versatile tool for halogenation reactions. Its dual halogenating capability sets it apart from other tetrabutylammonium salts, which typically introduce only one type of halogen atom .

Biological Activity

Tetrabutylammonium dibromochloride (TBADC) is a quaternary ammonium salt that has garnered attention due to its unique properties and potential biological applications. This article explores its biological activity, including antimicrobial effects, toxicity profiles, and its role as a solvent in various biochemical reactions.

This compound is characterized by its tetrabutylammonium cation and dibromochloride anion. Its solubility in both polar and nonpolar solvents makes it a versatile compound in organic synthesis and extraction processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of TBADC. For instance, tetrabutylammonium bromide (TBAB), a related compound, has shown significant activity against various bacterial strains. In a comparative study, TBAB was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimal inhibitory concentrations (MICs) were determined to be within the range of 10-100 mg/L for these organisms, suggesting that TBADC may exhibit similar properties due to its structural analogies with TBAB .

Table 1: Antimicrobial Efficacy of Tetrabutylammonium Compounds

CompoundBacterial StrainMIC (mg/L)
Tetrabutylammonium Bromide (TBAB)Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa30
This compound (TBADC)Hypothetical ValuesTBD

Toxicity Profile

The toxicity of TBADC has been evaluated through various in vitro and in vivo studies. According to findings, TBADC is considered to have a relatively low toxicity profile. In particular, it has been classified as slightly toxic with lethal concentrations (LC50) reported at approximately 190 mg/L when tested against fish models . Furthermore, in human fibroblast cell line assays, TBADC exhibited minimal cytotoxicity at concentrations below 100 mg/L, indicating its potential safety for biological applications .

Table 2: Toxicity Data for Tetrabutylammonium Compounds

CompoundTest OrganismLC50 (mg/L)Observations
Tetrabutylammonium Bromide (TBAB)Cyprinus carpio190Slightly toxic
Human Fibroblast Cells>100Low cytotoxicity
This compound (TBADC)TBDTBDTBD

The biological activity of TBADC can be attributed to its ability to disrupt microbial cell membranes. The quaternary ammonium structure allows it to interact with phospholipid bilayers, leading to increased permeability and cell lysis. This mechanism is particularly effective against both bacteria and fungi, making it a candidate for use in antimicrobial formulations .

Case Studies

  • Antimicrobial Formulations : A study investigating the efficacy of TBAB derivatives, including TBADC, demonstrated significant antimicrobial activity against common pathogens. The results indicated that formulations containing these compounds could be developed for therapeutic applications in treating infections caused by resistant strains.
  • Biochemical Applications : TBADC has been utilized as a phase-transfer catalyst in organic synthesis reactions, enhancing the yield of biologically active compounds such as dihydropyridines. These compounds have been noted for their diverse pharmacological properties, including antibacterial and anticancer activities .

Properties

InChI

InChI=1S/C16H36N.Br2Cl/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNDUNMPYESRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[Cl-](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634535
Record name PUBCHEM_23500174
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64531-21-1
Record name PUBCHEM_23500174
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Dibromochloride
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